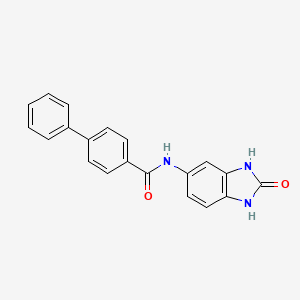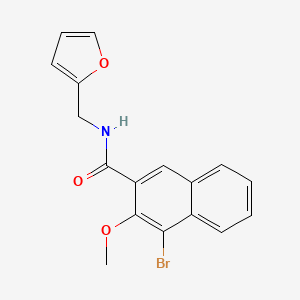![molecular formula C22H26N2O3 B4402875 4-tert-butyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4402875.png)
4-tert-butyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
Übersicht
Beschreibung
4-tert-butyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMS-986165 and is a selective inhibitor of TYK2, a protein that plays a crucial role in various immune responses.
Wirkmechanismus
BMS-986165 selectively inhibits TYK2, which is a member of the Janus kinase (JAK) family of proteins. JAK proteins play a crucial role in cytokine signaling pathways, and their dysregulation is associated with various diseases. Inhibition of TYK2 by BMS-986165 results in the suppression of downstream signaling pathways, leading to the inhibition of cytokine production and subsequent immune response.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent anti-inflammatory effects in preclinical studies. It has been found to suppress the production of pro-inflammatory cytokines such as interleukin-12 and -23, which are associated with various inflammatory diseases. BMS-986165 has also been shown to have antitumor effects in preclinical studies, suggesting its potential application in oncology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects. However, its potency may also pose a challenge in lab experiments, as high concentrations may be required to achieve the desired effects. Additionally, the complex synthesis method of BMS-986165 may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on BMS-986165. One area of interest is its potential application in autoimmune diseases, such as lupus and rheumatoid arthritis. Another area of interest is its potential application in oncology, as it has shown antitumor effects in preclinical studies. Further research is needed to determine the safety and efficacy of BMS-986165 in clinical trials, as well as its potential combination with other therapies. Additionally, the development of more efficient synthesis methods may increase the availability of BMS-986165 for research purposes.
Conclusion:
BMS-986165 is a promising compound with potential applications in various areas of scientific research. Its selectivity for TYK2 and potent anti-inflammatory effects make it a potential therapeutic agent for inflammatory diseases and oncology. Further research is needed to determine its safety and efficacy in clinical trials and to explore its potential applications in other areas of research.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has shown potential applications in various areas of scientific research, including immunology, oncology, and inflammatory diseases. It has been found to be a potent inhibitor of TYK2, which is involved in the signaling pathways of various cytokines, such as interleukin-12 and -23. Inhibition of TYK2 has been shown to suppress the production of pro-inflammatory cytokines, thus making BMS-986165 a potential therapeutic agent for inflammatory diseases such as psoriasis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[3-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)18-9-7-16(8-10-18)20(25)23-19-6-4-5-17(15-19)21(26)24-11-13-27-14-12-24/h4-10,15H,11-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXQVKNYOMLTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-methoxy-4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402793.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4402799.png)
![1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4402802.png)
![N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4402809.png)

![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4402822.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4402828.png)
![4-(4-morpholinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4402832.png)


![2-[(2-aminophenyl)thio]-N-(4-bromo-1-naphthyl)acetamide](/img/structure/B4402865.png)
![N-(3-{[(3-acetylphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4402873.png)

![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4402896.png)